Cycloalkane Ring-Size Threshold: Cyclohexyl (C₆) Is the Minimum Viable Scaffold for sEH Inhibition
N-Cyclohexyl-4-phenylbutanamide (compound 6) inhibits human sEH with an IC₅₀ of 235 nM. In contrast, the cyclopropyl analog (compound 4, R = cyclopropyl) and the cyclopentyl analog (compound 5, R = cyclopentyl) both exhibit IC₅₀ > 1000 nM—representing at least a >4.3-fold loss of potency that crosses the threshold from active to essentially inactive in this assay system [1]. The cyclohexenyl analog (compound 7, IC₅₀ = 222 nM) retains comparable activity, confirming that a six-membered carbocycle is the critical structural determinant, not saturation state [1].
| Evidence Dimension | Human sEH inhibitory potency (IC₅₀) as a function of cycloalkane ring size on the left side of the amide pharmacophore |
|---|---|
| Target Compound Data | IC₅₀ = 235 nM (compound 6, cyclohexyl) |
| Comparator Or Baseline | Compound 4 (cyclopropyl): IC₅₀ > 1000 nM; Compound 5 (cyclopentyl): IC₅₀ > 1000 nM |
| Quantified Difference | >4.3-fold loss of potency for both smaller-ring analogs, from measurable inhibition (235 nM) to no significant inhibition (>1000 nM threshold) |
| Conditions | Recombinant human sEH (1 nM) incubated with inhibitors for 10 min in 25 mM Bis-Tris/HCl buffer (pH 7.0, 200 μL) at 30 °C; fluorescent substrate CMNPC ([S] = 5 μM); triplicate averages [1] |
Why This Matters
Procuring a cyclopentyl or cyclopropyl analog in place of the cyclohexyl parent compound will yield a molecule with no meaningful sEH inhibition, leading to failed experiments and wasted resources; the C₆ ring is a non-negotiable structural requirement.
- [1] Kim I-H, Park Y-K, Hammock BD, Nishi K. Structure-activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. J Med Chem. 2011;54(6):1752-1761. Table 1 (compounds 4, 5, 6, 7). doi:10.1021/jm101431v. View Source
